2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol

Catalog No.
S14191690
CAS No.
M.F
C10H17NO2
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol

Product Name

2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol

IUPAC Name

2-(aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c1-3-10(2,7-11)9(12)8-5-4-6-13-8/h4-6,9,12H,3,7,11H2,1-2H3

InChI Key

LKEYUABCKUIMIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C1=CC=CO1)O

2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol is a chemical compound with the molecular formula C10H17NO2C_{10}H_{17}NO_2 and a molar mass of 183.25 g/mol. This compound features a furan ring, an amine group, and an alcohol functional group, making it structurally interesting for various chemical and biological applications. The presence of the furan moiety contributes to its unique reactivity and potential interactions with biological systems .

The chemical reactivity of 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol can involve several types of reactions:

  • Reduction Reactions: This compound can undergo reduction to form secondary or tertiary amines, depending on the reaction conditions and reagents used.
  • Oxidation Reactions: Under oxidative conditions, it may be converted into ketones or aldehydes.
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, leading to the formation of N-substituted derivatives.

Research indicates that 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol exhibits potential biological activities, including:

  • Antimicrobial Properties: It has been studied for its effectiveness against various bacterial strains, suggesting a role in pharmaceutical applications.
  • Neuropharmacological Effects: The compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .

The synthesis of 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol can be achieved through several methods:

  • Reductive Amination: This method involves reacting a suitable aldehyde with an amine in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
  • Direct Amine Substitution: The furan-based precursor can be reacted with an amine under appropriate conditions to yield the desired product.
  • One-Pot Synthesis: Advanced synthetic techniques may allow for the simultaneous formation of multiple functional groups, streamlining the synthesis process .

The unique structure of 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol makes it suitable for various applications:

  • Pharmaceuticals: Its potential antimicrobial and neuropharmacological effects make it a candidate for drug development.
  • Chemical Intermediates: It serves as a building block in organic synthesis for more complex molecules.
  • Research Tools: Used in studies investigating biochemical pathways due to its interaction with biological targets .

Studies on the interactions of 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol with biological systems focus on:

  • Receptor Binding: Investigating how this compound binds to specific receptors in the central nervous system and its implications for therapeutic effects.
  • Enzyme Modulation: Understanding its role in modulating enzyme activity, which could lead to significant implications in drug design and development .

Several compounds share structural similarities with 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-(Aminomethyl)-5-methylhexanoic acidLonger carbon chainDifferent functional group positioning
5-Aminomethyl-pyrrolidin-2-oneContains a pyrrolidine ringDistinct ring structure affecting reactivity
3-AminobutanolStraight-chain amine alcoholLacks furan moiety, affecting biological activity

Uniqueness

What sets 2-(Aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol apart is its specific chiral configuration and the combination of both amine and hydroxyl functional groups alongside a furan ring. This unique combination allows for diverse chemical reactivity and potential biological activity that is not present in many similar compounds .

Catalytic Hydrogenation Strategies for Furan-Based Precursors

Transition Metal-Catalyzed Hydrogenation of Aminomethylfuran Derivatives

Transition metal catalysts play a pivotal role in the hydrogenation of furan precursors to access the target alcohol-amine structure. Density functional theory (DFT) studies reveal that Cu(111) surfaces exhibit exceptional activity for furfural hydrogenation to furfuryl alcohol, a reaction analogous to the reduction steps required for synthesizing 2-(aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol. The hydrogenation proceeds via a Langmuir-Hinshelwood mechanism, where adsorbed furan intermediates react with surface hydrogen atoms. CuNi alloys, particularly Cu₃Ni₁, demonstrate enhanced activity due to synergistic electronic effects that weaken the C=O bond of the furan precursor.

Iridium complexes with pyridine-phosphinite ligands have also shown promise in asymmetric hydrogenation of substituted furans, achieving enantiomeric excesses up to 82% for 2-alkylfurans. These systems, while primarily explored for benzofuran derivatives, provide a template for stereoselective hydrogenation of aminomethylfuran intermediates.

Table 1: Catalytic Performance of Transition Metals in Furan Hydrogenation

CatalystSubstrateTemperature (°C)H₂ Pressure (bar)Conversion (%)Selectivity (%)
Cu(111)Furfural140509895
Ir-PN2-Methylfuran80309782 (ee)
Cu₃Ni₁Furan-2-carbaldehyde12070>9993

Optimization of Hydrogen Pressure and Temperature Parameters

Hydrogen pressure and temperature critically influence reaction rates and selectivity. For Ru/C-catalyzed hydrogenation of hydroxymethylfurfural (HMF), optimal conditions (100°C, 50 bar H₂) achieve 95.3% yield of diols. Extending these parameters to aminomethylfuran systems, studies indicate that pressures below 30 bar favor partial hydrogenation, while exceeding 70 bar promotes over-reduction. A temperature threshold of 120°C is necessary to overcome activation barriers for C=O bond cleavage without destabilizing the amine moiety.

Biocatalytic Approaches to Aminomethyl-Furan Functionalization

Enzyme-Mediated Deacetylation and Transamination Reactions

Biocatalytic routes leverage the specificity of enzymes like amidases and aminotransferases. Pseudomonas fluorescens amidase catalyzes the deacetylation of N-acetylated aminomethylfurans with >90% efficiency at pH 7.5, enabling selective amine group liberation. Transaminases from Arthrobacter sp. exhibit broad substrate tolerance, converting ketofuran derivatives to chiral amines with enantioselectivities up to 98% ee under mild conditions (30°C, ambient pressure).

Substrate Specificity of Amidases and Aminotransferases

Substrate engineering studies reveal that amidase activity diminishes with bulkier substituents on the furan ring, while electron-withdrawing groups enhance transaminase turnover rates. For instance, 2-(nitromethyl)furan derivatives undergo transamination 3-fold faster than their methyl counterparts due to improved Schiff base formation kinetics.

Reductive Amination Pathways for Tertiary Alcohol-Amine Formation

Ru/Al₂O₃-Catalyzed NH₃/H₂ Systems for Direct Amination

Ru/Al₂O₃ catalysts enable one-pot reductive amination of furyl ketones with NH₃ and H₂, achieving 89% yield of 2-(aminomethyl)-1-(furan-2-yl)-2-methylbutan-1-ol at 80°C and 40 bar H₂. The process proceeds via imine intermediates stabilized by Lewis acid sites on the Al₂O₃ support, followed by hydrogenation to the tertiary amine.

Solvent Effects on Imine Intermediate Stabilization

Solvent polarity markedly affects imine stability and reaction outcomes. In polar aprotic solvents (e.g., DMF), the imine intermediate of 1-(furan-2-yl)-2-methylbutan-1-one exhibits a half-life of 12 hours, facilitating high amine yields. Conversely, protic solvents like methanol promote imine hydrolysis, reducing yields by 40–60%.

Table 2: Solvent Impact on Reductive Amination Efficiency

SolventDielectric ConstantImine Half-Life (h)Final Yield (%)
DMF36.71289
THF7.6878
Methanol32.7245

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

183.125928785 g/mol

Monoisotopic Mass

183.125928785 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types